molecular formula C10H14N2O B030954 1-(2-Hydroxyphenyl)piperazine CAS No. 1011-17-2

1-(2-Hydroxyphenyl)piperazine

カタログ番号: B030954
CAS番号: 1011-17-2
分子量: 178.23 g/mol
InChIキー: UORNTHBBLYBAJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Hydroxyphenyl)piperazine is a phenylpiperazine derivative characterized by a hydroxyl (-OH) substituent at the 2-position of the phenyl ring attached to the piperazine core. This structural feature distinguishes it from other phenylpiperazines, which often bear substituents such as halogens, trifluoromethyl (-CF₃), or methoxy (-OCH₃) groups at meta (3-) or para (4-) positions. The hydroxyl group confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and polarity, which influence its pharmacokinetic and pharmacodynamic profiles.

Synthetically, this compound can be prepared via nucleophilic substitution or coupling reactions, often starting from halogenated phenylpiperazine precursors or through modifications of the piperazine side chain (e.g., hydroxylation or alkylation) . Its pharmacological relevance stems from its interaction with adrenergic and serotonergic receptors, making it a candidate for cardiovascular and neurological applications. For instance, derivatives of this compound exhibit alpha-1 adrenoceptor (α₁-AR) affinity and antiarrhythmic activity, as demonstrated in preclinical studies .

準備方法

合成経路と反応条件

2-ピペラジン-1-イル-フェノールの合成は、通常、1,2-ジアミン誘導体をスルホニウム塩と環化させることで行われます . 一般的な方法の1つは、保護された1,2-ジアミンを塩基性条件下で2-ブロモエチルジフェニルスルホニウムトリフラートと反応させることです . このプロセスにおける重要なステップは、ジアミンとin situで生成されたスルホニウム塩とのアザ-マイケル付加です .

工業生産方法

2-ピペラジン-1-イル-フェノールの工業生産方法では、多くの場合、同様の環化反応を用いた大規模合成が行われます。 このプロセスは、高収率と高純度を実現するために最適化されており、化合物がさまざまな用途の工業規格を満たすことを保証しています .

化学反応解析

反応の種類

2-ピペラジン-1-イル-フェノールは、以下を含むいくつかのタイプの化学反応を起こします。

    酸化: この反応には、化合物への酸素の付加または水素の除去が含まれます。

    還元: この反応には、化合物への水素の付加または酸素の除去が含まれます。

    置換: この反応には、1つの官能基を別の官能基で置き換えることが含まれます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤があります .

形成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化するとキノンが生成される場合があり、還元するとアミンが生成される場合があります .

科学研究への応用

2-ピペラジン-1-イル-フェノールは、以下を含む、幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

2-Piperazin-1-yl-phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

科学的研究の応用

Medicinal Chemistry

1-(2-Hydroxyphenyl)piperazine is primarily investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds allows it to interact with various neurotransmitter systems, making it a candidate for drug development in the following areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine can modulate serotonin levels, suggesting potential use as antidepressants. A study highlighted the efficacy of related compounds in enhancing serotonergic neurotransmission, which may lead to mood improvement .
  • Antipsychotic Properties : The compound's interaction with dopamine receptors has been studied for its potential antipsychotic effects. Preliminary findings suggest that it may exhibit antagonistic properties against certain dopamine receptor subtypes, which are crucial in managing psychotic disorders .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound indicate its ability to mitigate oxidative stress in neuronal cells, which is vital for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Biochemical Research

The compound serves as a biochemical tool for studying enzyme interactions and receptor binding:

  • Enzyme Inhibition Studies : It has been utilized in research focused on inhibiting specific enzymes such as tyrosinase. A case study demonstrated significant inhibition of mushroom tyrosinase, indicating its potential use in cosmetic formulations aimed at reducing skin pigmentation.
  • Receptor Binding Studies : Due to its structural properties, this compound is employed to investigate interactions with various receptors, including serotonin and dopamine receptors. These studies contribute to understanding the pharmacological profiles of new drugs .

Material Science

In addition to its medicinal applications, this compound finds utility in material science:

  • Polymer Synthesis : The compound is used as a building block in synthesizing advanced polymers with enhanced properties such as durability and resistance to environmental factors. Its incorporation into polymer matrices improves mechanical strength and thermal stability .
  • Coatings Development : Research indicates that formulations containing this compound can enhance the protective qualities of coatings used in various industrial applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantModulation of serotonin levels
AntipsychoticDopamine receptor antagonism
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionInhibition of mushroom tyrosinase

Case Study 1: Tyrosinase Inhibition

A study by De Luca et al. (2020) explored the inhibitory effects of this compound on mushroom tyrosinase. The results indicated a significant dose-dependent inhibition with IC50 values comparable to established inhibitors, suggesting its potential utility in cosmetic formulations aimed at reducing skin pigmentation.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related piperazine derivatives, highlighting their ability to reduce oxidative stress in neuronal cell cultures. These compounds demonstrated protective effects against neurotoxicity induced by glutamate, indicating their therapeutic potential for neurodegenerative diseases.

作用機序

2-ピペラジン-1-イル-フェノールの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、アセチルコリンエステラーゼ阻害剤として作用し、記憶や認知に関与する神経伝達物質であるアセチルコリンの分解を阻害します . この阻害は、酵素の活性部位への競合的および非競合的な結合によって達成されます .

類似の化合物との比較

2-ピペラジン-1-イル-フェノールは、以下のなどの他の類似の化合物と比較することができます。

2-ピペラジン-1-イル-フェノールの独自性は、その汎用性の高い用途と、さまざまな分子標的に相互作用する能力にあります。これは、科学研究や工業用途において貴重な化合物となっています。

類似化合物との比較

The pharmacological and structural properties of 1-(2-Hydroxyphenyl)piperazine are best understood in comparison to other phenylpiperazine derivatives. Below is a systematic analysis:

Structural Modifications and Receptor Affinity

Phenylpiperazines vary in substituent type, position, and electronic effects, which critically influence receptor selectivity and efficacy. Key examples include:

Compound Substituent Position Key Receptor Affinity/Activity Biological Effects Source
This compound -OH 2 α₁-AR (pKᵢ = 6.71) Antiarrhythmic, hypotensive
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) -CF₃ 3 5-HT₁B/5-HT₁C agonist Locomotor suppression, anxiety
1-(3-Chlorophenyl)piperazine (mCPP) -Cl 3 5-HT₂C partial agonist Anorexia, anxiety
1-(2-Methoxyphenyl)piperazine -OCH₃ 2 5-HT₁B agonist Sympatholytic effects
1-(4-Methoxyphenyl)piperazine (MeOPP) -OCH₃ 4 Serotonin reuptake inhibition Psychostimulant

Key Observations:

  • Substituent Position:
    • 2-Position substituents (e.g., -OH in this compound) favor α₁-AR binding due to steric and electronic compatibility with the receptor’s orthosteric site .
    • 3-Position substituents (e.g., -CF₃ in TFMPP, -Cl in mCPP) enhance 5-HT receptor interactions, particularly 5-HT₁B and 5-HT₂C subtypes, which are linked to locomotor and appetite regulation .
  • Substituent Type:
    • Electron-withdrawing groups (-CF₃, -Cl) increase 5-HT receptor potency but reduce α₁-AR affinity.
    • Hydroxyl (-OH) and methoxy (-OCH₃) groups, being electron-donating, improve solubility and α₁-AR engagement .

Pharmacological Profiles

  • This compound: Exhibits high α₁-AR affinity (pKᵢ = 6.71), contributing to antiarrhythmic and hypotensive effects in rats . Limited serotonergic activity compared to TFMPP or mCPP, suggesting selectivity for adrenergic pathways.
  • TFMPP and mCPP:

    • Act as 5-HT₁B/5-HT₂C agonists, suppressing locomotor activity and inducing anxiety-like behaviors in rodents .
    • mCPP is a marker for 5-HT₂C activation, with implications in eating disorders and depression .
  • 1-(2-Methoxyphenyl)piperazine:

    • Shares the 2-position substitution with this compound but replaces -OH with -OCH₃, reducing α₁-AR affinity while retaining 5-HT₁B activity .

生物活性

1-(2-Hydroxyphenyl)piperazine (HP) is a significant compound within the piperazine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

Chemical Structure

This compound has the following chemical structure:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

This compound features a piperazine ring substituted with a hydroxyphenyl group, which is crucial for its interaction with various biological targets.

1. Receptor Binding Affinity

This compound exhibits significant affinity for several neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. Research indicates that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders . Its interaction with these receptors suggests potential applications in treating psychiatric conditions.

2. Antiproliferative Effects

Studies have demonstrated that HP has antiproliferative effects on various cancer cell lines. For instance, in K562 leukemic cells, HP was shown to induce cell death through mechanisms involving necroptosis, characterized by mitochondrial dysfunction and increased reactive oxygen species (ROS) production . The compound's IC50 values indicate a concentration-dependent cytotoxicity, highlighting its potential as an anti-cancer agent.

Cell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
K56242725950

3. Neuroprotective Effects

HP's interaction with dopaminergic systems suggests neuroprotective properties. Its ability to modulate dopamine D4 receptor activity may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease . The compound's neuroprotective effects are attributed to its ability to inhibit oxidative stress and promote neuronal survival.

4. Antidepressant-like Activity

In animal models, HP has demonstrated antidepressant-like effects, possibly through serotonergic modulation. It enhances serotonin levels in the brain, contributing to improved mood and reduced anxiety behaviors . This activity positions HP as a candidate for further development in treating depression and anxiety disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : By acting on serotonin and dopamine receptors, HP influences neurotransmitter release and signaling pathways involved in mood regulation.
  • Induction of Cell Death : In cancer cells, HP triggers necroptosis through mitochondrial pathways, leading to cell membrane rupture and loss of cellular integrity.
  • Oxidative Stress Regulation : HP's capacity to modulate ROS levels contributes to its neuroprotective effects and antiproliferative activity.

Case Studies

Recent studies have focused on the pharmacological potential of HP:

  • Study on K562 Cells : A study investigated the effects of HP on K562 cells, revealing that it induces necroptosis via mitochondrial dysfunction. The study emphasized the importance of further exploring HP's role in cancer therapy .
  • Behavioral Studies : Animal studies assessing the antidepressant-like effects of HP showed significant reductions in depressive behaviors when administered over a specific duration . These findings support the need for clinical trials to evaluate its efficacy in humans.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for producing 1-(2-Hydroxyphenyl)piperazine, and how are intermediates characterized?

A validated synthesis route involves benzoic acid as a starting material, proceeding through sequential steps of acyl chloride formation, bromination, and esterification. Key parameters include solvent selection (e.g., toluene for bromination), reaction time optimization (e.g., 6–8 hours for esterification), and stoichiometric ratios (e.g., 1:1.2 molar ratio for bromination). Intermediates and final products are characterized via IR (to confirm functional groups like hydroxyl and ester), HNMR (for structural elucidation), and GC-MS/HPLC (for purity assessment). Melting point analysis further validates crystallinity .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is a robust method. For enhanced sensitivity, derivatization strategies—such as reacting with 1-(2-methoxyphenyl)piperazine to stabilize reactive intermediates—can be employed. Internal standards like p-tolylpiperazine (pTP) improve quantitative accuracy by normalizing matrix effects. Method validation includes linearity (R² > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (85–115%) .

Q. How is the purity of this compound confirmed during synthesis?

Purity is assessed via chromatographic techniques (HPLC/GC-MS) and spectroscopic methods. For example, HPLC retention time matching against certified standards and absence of secondary peaks (>98% purity) are critical. IR spectroscopy identifies contaminants through unexpected absorption bands (e.g., residual solvent peaks at 2900 cm⁻¹). Melting point consistency (±2°C of literature values) further confirms purity .

Advanced Research Questions

Q. How can Raman microspectroscopy differentiate this compound from its structural isomers?

Raman microspectroscopy at 20 mW laser power with 128–256 scans achieves high-resolution spectral differentiation. Multivariate analysis (Principal Component Analysis, PCA, followed by Linear Discriminant Analysis, LDA) isolates key vibrational modes (e.g., C–O stretching at 1200 cm⁻¹ for hydroxyl vs. methoxy substituents). For isomers, PCA explains >99% variance using principal components (PC2–PC4), while LDA provides visual separation in score plots. This method avoids degradation and distinguishes subtle structural differences, such as ortho vs. para substitution .

Q. What role do substituents (e.g., hydroxyl, fluorophenyl) play in the pharmacological activity of piperazine derivatives?

The hydroxyl group at the ortho position enhances hydrogen bonding with serotonin receptors (e.g., 5-HT1A/2C), increasing binding affinity. Fluorophenyl substituents, as in 1-(4-fluorophenyl)piperazine, improve metabolic stability by resisting cytochrome P450 oxidation. Comparative studies using receptor-binding assays (radioligand displacement) and molecular docking reveal that electron-withdrawing groups (e.g., -CF₃) further modulate selectivity and potency .

Q. How do thermodynamic properties (e.g., pKa) of this compound influence its solubility and reactivity?

The pKa of the hydroxyl group (≈9.5 at 298 K) dictates pH-dependent solubility, with protonation increasing water solubility below pH 7. Temperature studies (298–323 K) show pKa decreases by 0.2–0.5 units per 10 K rise, affecting ionization in biological matrices. Thermodynamic parameters (ΔH° ≈ -40 kJ/mol, ΔS° ≈ -120 J/mol·K) indicate entropy-driven dissociation, critical for designing buffered formulations .

Q. What metabolic pathways and drug-drug interactions are associated with this compound?

In vivo studies in rodents show primary metabolism via CYP2D6 and CYP3A4, forming N-desmethyl and hydroxylated metabolites. Co-administration with CYP inhibitors (e.g., fluoxetine) increases systemic exposure by 2–3 fold. Urinary detection in humans uses LC-MS/MS with collision-induced dissociation (CID) to identify glucuronide conjugates. Metabolite profiling confirms cross-reactivity with immunoassays for designer drugs like mCPP .

Q. How can multivariate statistics resolve conflicting data in isomer identification or receptor binding studies?

Conflicting spectral or binding data arise from overlapping signals (e.g., Raman peaks of isomers). PCA reduces dimensionality by isolating variance sources (e.g., 99% variance explained by PC2–PC4), while LDA maximizes inter-class separation. For receptor studies, hierarchical clustering of IC₅₀ values and heatmap visualization identify outlier datasets. Bootstrap resampling (n=1000 iterations) validates statistical robustness .

Q. Methodological Tables

Table 1. Key Raman Parameters for Isomer Differentiation

ParameterOptimal ValueImpact on Spectral Quality
Laser Power20 mWEnhances peak intensity without degradation
Number of Scans128–256Improves signal-to-noise ratio
Principal ComponentPC2–PC4Explains >99% variance in isomers

Table 2. Thermodynamic Properties of Piperazine Derivatives

CompoundpKa (298 K)ΔH° (kJ/mol)ΔS° (J/mol·K)
This compound9.5-40-120
1-(4-Fluorophenyl)piperazine8.9-38-115

特性

IUPAC Name

2-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORNTHBBLYBAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143733
Record name o-(1-Piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-17-2
Record name 2-(1-Piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(1-Piperazinyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-(1-Piperazinyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-(1-piperazinyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-Piperazinyl)phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Aminophenol (6 g; 54 mmol) is dissolved in 1-butanol (110 ml) in the presence of sodium carbonate (2.9 g; 27.5 mmol) and N-methylbis(2-chloroethyl)amine hydrochloride (11.1 g; 58 mmol). The suspension is heated at 123° C. for 3 days. The butanol is evaporated off under reduced pressure and compound 43A is purified by flash chromatography with the following mixtures of eluents: NH4 OH/acetone/CH2Cl2 (0.5/20/80) and then NH4 OH/methanol/CH2Cl2 (1/5/95).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。